molecular formula C21H14N2O5 B2883937 methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate CAS No. 361372-32-9

methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate

Cat. No.: B2883937
CAS No.: 361372-32-9
M. Wt: 374.352
InChI Key: OBNOZLLSAKMJIT-UHFFFAOYSA-N
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Description

Methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate is a complex organic compound belonging to the class of heterocyclic compounds known as chromenes. These compounds are characterized by their fused ring structures, which include both benzene and pyran rings. The presence of various functional groups such as amino, cyano, and ester groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate typically involves multi-component reactions. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The choice of catalyst can vary, but common options include piperidine, triethylamine, or even more complex organocatalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial processes may employ more robust catalysts and optimized reaction conditions to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of multiple functional groups makes it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The chromene core is known for its anti-inflammatory, antioxidant, and anticancer activities, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatile reactivity allows for the creation of materials with specific properties tailored to various applications.

Mechanism of Action

The mechanism of action of methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-nitro-phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-4-(2-chloro-phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Uniqueness

Methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate is unique due to the presence of the benzoate ester group, which can influence its solubility, reactivity, and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

IUPAC Name

methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c1-26-20(24)12-8-6-11(7-9-12)16-14(10-22)19(23)28-18-13-4-2-3-5-15(13)27-21(25)17(16)18/h2-9,16H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNOZLLSAKMJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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